molecular formula C20H20FN3O3 B8251502 Benzyl 7'-fluoro-4'-oxo-1',3'-dihydrospiro[piperidine-4,2'-quinazoline]-1-carboxylate

Benzyl 7'-fluoro-4'-oxo-1',3'-dihydrospiro[piperidine-4,2'-quinazoline]-1-carboxylate

Cat. No.: B8251502
M. Wt: 369.4 g/mol
InChI Key: LYUHQGGMIZKQRY-UHFFFAOYSA-N
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Description

Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a quinazoline moiety, a piperidine ring, and a benzyl group makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a quinazoline derivative with a piperidine derivative under specific conditions. The reaction often requires the use of a catalyst, such as palladium, and may involve steps like nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-pressure reactors and advanced purification methods like chromatography would be common.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation techniques with catalysts like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 7-chloro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate
  • Benzyl 7-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate

Uniqueness

Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this particular derivative more potent in certain applications compared to its chloro or bromo counterparts.

Properties

IUPAC Name

benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-15-6-7-16-17(12-15)22-20(23-18(16)25)8-10-24(11-9-20)19(26)27-13-14-4-2-1-3-5-14/h1-7,12,22H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHQGGMIZKQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=C(C=CC(=C3)F)C(=O)N2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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